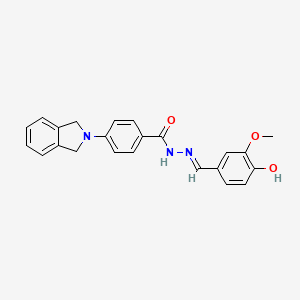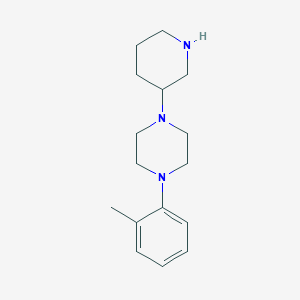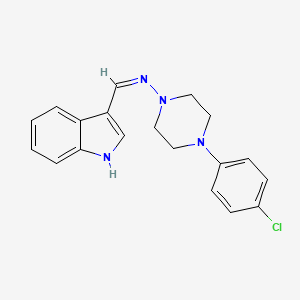![molecular formula C22H24N2O B6113396 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B6113396.png)
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is also known as MPP or MPP+ and is a derivative of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
科学研究应用
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential applications in the field of neuroscience. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in animal models. This property of MPP+ has been used to develop animal models for Parkinson's disease research.
作用机制
The mechanism of action of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the inhibition of mitochondrial complex I, leading to the production of reactive oxygen species and subsequent oxidative stress. This oxidative stress leads to the selective destruction of dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. MPP+ has also been shown to induce apoptosis in various cell types, including dopaminergic neurons.
实验室实验的优点和局限性
One of the main advantages of using 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine in lab experiments is its ability to selectively destroy dopaminergic neurons. This property has been used to develop animal models for Parkinson's disease research. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine. One of the main areas of focus is the development of new animal models for Parkinson's disease research. Additionally, researchers are exploring the potential use of MPP+ in the development of new therapies for Parkinson's disease and other neurological disorders. Further research is also needed to understand the mechanism of action of MPP+ and its effects on other cell types and physiological systems.
Conclusion:
In conclusion, 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound is known for its ability to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. While the potential toxicity of MPP+ requires careful handling and disposal, it has several advantages for lab experiments and has several future directions for research.
合成方法
The synthesis of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with piperidine in the presence of sodium borohydride. The resulting product is then treated with pyridine to obtain the final compound. The synthesis process is relatively straightforward and has been described in detail in various research articles.
属性
IUPAC Name |
3-[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-12-11-17-7-2-3-9-19(17)20(22)16-24-14-5-4-10-21(24)18-8-6-13-23-15-18/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDPAARNHPNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1'-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113330.png)
![4,4,4-trifluoro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-butanamine](/img/structure/B6113333.png)
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)

![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![2-mercapto-3-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6113381.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-2,6-dimethylmorpholine oxalate](/img/structure/B6113387.png)
![2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6113388.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![3-chloro-5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)
